
Mdivi-1
Vue d'ensemble
Description
L’inhibiteur de division mitochondriale 1, communément appelé Mdivi-1, est un inhibiteur de petite molécule qui cible la protéine dynamine de division mitochondriale. Ce composé est connu pour sa capacité à inhiber la fission mitochondriale, un processus crucial pour le maintien de la fonction mitochondriale et de l’homéostasie cellulaire. L’inhibiteur de division mitochondriale 1 a été largement étudié pour ses applications thérapeutiques potentielles dans diverses maladies, en particulier celles impliquant un dysfonctionnement mitochondrial, telles que les maladies neurodégénératives et le cancer .
Méthodes De Préparation
La synthèse de l’inhibiteur de division mitochondriale 1 implique plusieurs étapes, en commençant par la préparation de la structure de base. La voie de synthèse comprend généralement les étapes suivantes :
Formation de la structure de base : La structure de base de l’inhibiteur de division mitochondriale 1 est synthétisée par une série de réactions chimiques, notamment des réactions de condensation et de cyclisation.
Fonctionnalisation : La structure de base est ensuite fonctionnalisée avec divers substituants pour obtenir les propriétés chimiques souhaitées. Cette étape implique souvent l’utilisation de réactifs tels que les halogènes, les groupes alkyles et d’autres groupes fonctionnels.
Purification : Le produit final est purifié à l’aide de techniques telles que la chromatographie sur colonne et la recristallisation afin d’obtenir un composé de haute pureté adapté aux applications de recherche et industrielles
Analyse Des Réactions Chimiques
Inhibition of Mitochondrial Complex I via Quinone Binding Cavity Blockade
Mdivi-1 directly inhibits mitochondrial Complex I (NADH:ubiquinone oxidoreductase) by occupying the quinone (Q) binding site, a mechanism shared with rotenone . Structural and functional analyses reveal:
Key Findings:
-
Binding Affinity : Computational modeling shows this compound’s aromatic rings form hydrogen bonds with residues in the Q-cavity (e.g., Met69, Met70 in NDUFS7) .
-
Respiratory Inhibition :
-
Enzyme Activity : In-gel assays demonstrate 60% reduction in Complex I activity compared to controls .
Table 1: Complex I Inhibition by this compound vs. Rotenone
Parameter | This compound (50 μM) | Rotenone (1 μM) |
---|---|---|
OCR Reduction (%) | 45 | 95 |
Supercomplex Formation | ↓ 30% | ↓ 70% |
Reversibility | Yes | No |
Antioxidant Activity via Thiol-Mediated Radical Scavenging
This compound’s thiol group confers modest antioxidant properties, demonstrated in radical depletion assays :
Key Findings:
-
DPPH Assay : 50 μM this compound scavenges 25% of DPPH radicals vs. 90% by Trolox (vitamin E analog) .
-
ABTS Assay : Exhibits 18% radical inhibition at 100 μM, indicating weaker activity compared to dedicated antioxidants .
Table 2: Antioxidant Capacity of this compound
Assay | This compound (50 μM) | Trolox (50 μM) |
---|---|---|
DPPH Scavenging | 25% | 90% |
ABTS Scavenging | 18% | 85% |
Allosteric Inhibition of Drp1 GTPase Activity
While initially proposed as a Drp1 inhibitor, this compound’s effect on Drp1 is indirect and concentration-dependent :
-
GTPase Inhibition : Reduces recombinant Drp1 activity by 40% at 50 μM, but only in unassembled states .
-
Mechanism : Stabilizes Drp1 in a taut (T) state, preventing GTP-dependent oligomerization .
Modulation of TCA Cycle Metabolites
This compound decreases oxidative metabolism by altering tricarboxylic acid (TCA) cycle intermediates :
-
Isotope Tracing : [U-¹³C]glucose studies show 50 μM this compound reduces m + 2 enrichment in:
-
Citrate: ↓ 55%
-
α-Ketoglutarate (α-KG): ↓ 62%
-
Malate: ↓ 48%
-
-
ROS Involvement : Co-treatment with N-acetylcysteine (NAC) reverses metabolite depletion, linking effects to reactive oxygen species .
Off-Target Effects on Apoptosis and Retinal Cells
This compound exhibits context-dependent pro-survival effects unrelated to mitochondrial dynamics:
Applications De Recherche Scientifique
Mitochondrial division inhibitor 1 has a wide range of scientific research applications, including:
Neurodegenerative Diseases: Mitochondrial division inhibitor 1 has shown promise in the treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease by inhibiting excessive mitochondrial fission and promoting mitochondrial fusion
Cancer Research: Mitochondrial division inhibitor 1 has been studied for its potential to inhibit cancer cell proliferation by altering mitochondrial dynamics and reducing oxidative metabolism
Cardiovascular Diseases: Mitochondrial division inhibitor 1 has been investigated for its potential to reduce atherosclerosis and improve cardiovascular health by modulating mitochondrial function and reducing inflammation.
Plant Biology: Mitochondrial division inhibitor 1 has been used to study mitochondrial dynamics in plants, particularly in response to stress conditions.
Mécanisme D'action
L’inhibiteur de division mitochondriale 1 exerce ses effets en inhibant l’activité de la protéine dynamine de division mitochondriale, qui est responsable de la fission mitochondriale. En inhibant cette protéine, l’inhibiteur de division mitochondriale 1 favorise la fusion mitochondriale, conduisant à la formation de mitochondries allongées et interconnectées. Cette modification de la dynamique mitochondriale contribue au maintien de la fonction mitochondriale et de l’homéostasie cellulaire. De plus, l’inhibiteur de division mitochondriale 1 s’est révélé réduire le stress oxydatif et l’inflammation, contribuant ainsi davantage à ses effets thérapeutiques .
Comparaison Avec Des Composés Similaires
L’inhibiteur de division mitochondriale 1 est unique en sa capacité à inhiber sélectivement la fission mitochondriale. Des composés similaires comprennent :
Inhibiteur de division mitochondriale 2 : Un autre inhibiteur de la fission mitochondriale, mais avec des propriétés chimiques et une puissance différentes.
Inhibiteurs de protéines apparentées à la dynamine : Une classe de composés qui ciblent la même protéine mais peuvent avoir des mécanismes d’action et des applications thérapeutiques différents.
Promoteurs de fusion mitochondriale : Des composés qui favorisent la fusion mitochondriale par le biais de différentes voies, telles que les activateurs de mitofusine
L’inhibiteur de division mitochondriale 1 se distingue par son ciblage spécifique de la protéine dynamine de division mitochondriale et par sa large gamme d’applications thérapeutiques potentielles.
Activité Biologique
Mdivi-1 (Mitochondrial Division Inhibitor 1) is a selective inhibitor of dynamin-related protein 1 (Drp1), a key regulator of mitochondrial fission. It has garnered attention for its potential therapeutic effects in various diseases linked to mitochondrial dysfunction, including neurodegenerative disorders and ischemic injuries. This article explores the biological activity of this compound, detailing its mechanisms, effects on cellular processes, and implications for therapeutic applications.
This compound primarily functions by inhibiting Drp1, which leads to reduced mitochondrial fission. This inhibition promotes mitochondrial fusion and biogenesis, thereby enhancing mitochondrial function. The compound has been shown to block the quinone binding site of complex I in the electron transport chain, leading to decreased reactive oxygen species (ROS) production and improved cellular energy metabolism .
1. Cell Proliferation and Morphology
This compound treatment has been observed to impair the growth of various cell types, including HeLa cells and neuronal progenitor cells (NPC). In these studies, this compound induced changes in cell morphology towards a round phenotype and increased mitochondrial mass per cell, suggesting an adaptive response to stress .
2. Mitochondrial Biogenesis
The compound promotes mitochondrial biogenesis as evidenced by increased levels of mitochondrial transcription factor A (TFAM) and voltage-dependent anion channel (VDAC) proteins in treated cells . This response indicates a compensatory mechanism due to impaired mitochondrial function.
3. Neuroprotective Effects
This compound has demonstrated significant neuroprotective effects in models of stroke and neurodegeneration. In a study involving subarachnoid hemorrhage (SAH), high-dose this compound treatment reduced neuronal apoptosis and inflammation, significantly improving neurological outcomes . The compound inhibited the release of pro-inflammatory cytokines such as TNF-α and IL-6 from microglia, highlighting its role in modulating inflammatory responses in the brain .
Table 1: Summary of Key Research Findings on this compound
Case Studies
Case Study 1: Neuroprotection in Ischemic Stroke
In an ischemic stroke model, this compound was shown to enhance mitochondrial respiratory function while reducing levels of pro-apoptotic factors such as Bax and cytochrome c. This study demonstrated that this compound could significantly increase ATP production in neurons subjected to ischemic conditions, thereby protecting against cell death .
Case Study 2: Alzheimer's Disease Model
Research using CRND8 mice indicated that this compound treatment not only ameliorated cognitive deficits but also reduced amyloid-beta accumulation. The study suggested that restoring mitochondrial dynamics could be a novel therapeutic strategy for Alzheimer's disease, emphasizing the importance of maintaining mitochondrial health in neurodegenerative conditions .
Propriétés
IUPAC Name |
3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2S/c1-21-13-7-12(9(16)6-10(13)17)19-14(20)8-4-2-3-5-11(8)18-15(19)22/h2-7H,1H3,(H,18,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJKEVWTYMOYOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N2C(=O)C3=CC=CC=C3NC2=S)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396940 | |
Record name | Mdivi-1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338967-87-6 | |
Record name | Mdivi-1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.